molecular formula C16H17FN4O2 B6974201 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide

3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide

Cat. No.: B6974201
M. Wt: 316.33 g/mol
InChI Key: GNHJCVLEDWFWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide is a complex organic compound that features a fluorinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide typically involves multiple steps. One common approach is to start with the fluorination of a benzene ring, followed by the introduction of a hydroxyl group. The pyrimidin-2-ylpiperidin-4-yl moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the fluorine atom can yield various substituted derivatives .

Scientific Research Applications

3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-fluoro-4-hydroxybenzamide: Simpler structure, lacking the pyrimidin-2-ylpiperidin-4-yl moiety.

    N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide: Lacks both the fluorine and hydroxyl groups.

Uniqueness

The presence of both the fluorine and hydroxyl groups in 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its therapeutic potential .

Properties

IUPAC Name

3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-10-11(2-3-14(13)22)15(23)20-12-4-8-21(9-5-12)16-18-6-1-7-19-16/h1-3,6-7,10,12,22H,4-5,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJCVLEDWFWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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